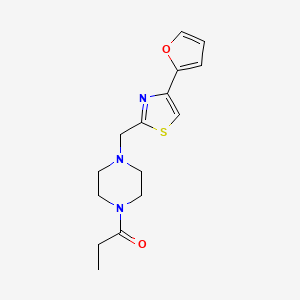
1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a thiazole ring, which is a five-membered heterocyclic ring with one sulfur and one nitrogen atom . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They are used in various fields such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of thiazole derivatives involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have emerged as promising candidates in the fight against microbial resistance. Due to the ineffectiveness of existing antimicrobial drugs, researchers have turned to furan-based compounds. These derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria . The furan nucleus plays a crucial role in designing innovative antibacterial agents.
Direcciones Futuras
The future directions for research on “1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. This could include the development of new drugs with lesser side effects, as well as applications in agrochemicals, industrial processes, and photographic sensitizers .
Mecanismo De Acción
Target of Action
The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one is a complex molecule that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets and induce changes.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-2-15(19)18-7-5-17(6-8-18)10-14-16-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASUDKYPRCCYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

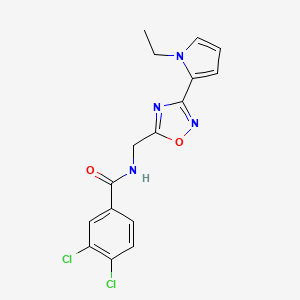
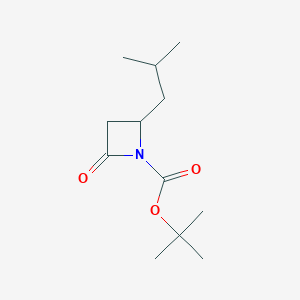
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)
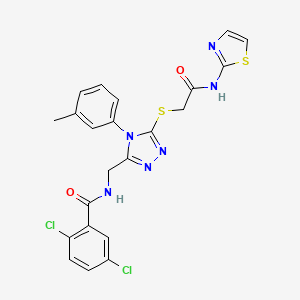


![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

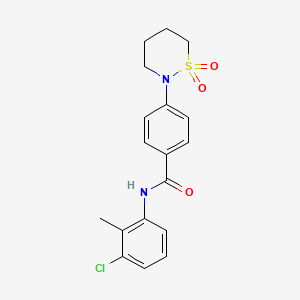
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)